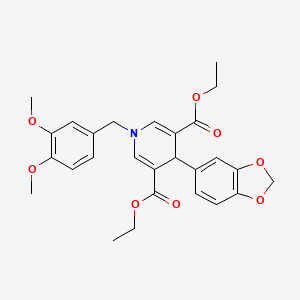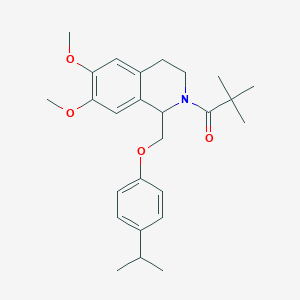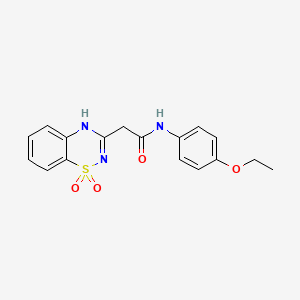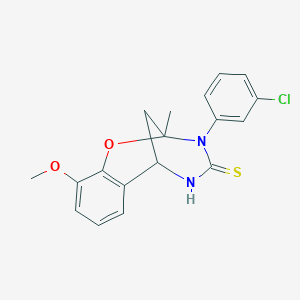
Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and ketones with ammonia or amines.
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as ethyl, benzodioxol, and dimethoxyphenyl groups.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine or other reduced forms.
Substitution: Various substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Investigated for its therapeutic effects in various medical conditions.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other dihydropyridines.
Propiedades
Fórmula molecular |
C27H29NO8 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
diethyl 4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29NO8/c1-5-33-26(29)19-14-28(13-17-7-9-21(31-3)23(11-17)32-4)15-20(27(30)34-6-2)25(19)18-8-10-22-24(12-18)36-16-35-22/h7-12,14-15,25H,5-6,13,16H2,1-4H3 |
Clave InChI |
RTLTYJGHRSIRFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)CC4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11218697.png)
![4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11218700.png)
![3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218702.png)
![7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218710.png)



![Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11218739.png)
![1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine](/img/structure/B11218743.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11218748.png)

![7-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218754.png)

